(3-Bromo-2-nitrophenyl)acetic acid
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Overview
Description
(3-Bromo-2-nitrophenyl)acetic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and an acetic acid moiety attached to a benzene ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as nitrobenzenes, have been found to bind with high affinity to multiple receptors . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a broad range of biochemical pathways.
Result of Action
It is known that similar compounds can have a wide range of biological activities . This suggests that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action may be affected by the pH of the environment, the presence of other compounds, and temperature
Biochemical Analysis
Biochemical Properties
(3-Bromo-2-nitrophenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in oxidative and nucleophilic substitution reactions. For instance, it can undergo free radical bromination and nucleophilic substitution at the benzylic position
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, impacting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s bromine and nitro groups are key to its reactivity, allowing it to participate in various chemical transformations. For example, the bromine atom can undergo nucleophilic substitution, while the nitro group can participate in redox reactions . These interactions can lead to changes in enzyme activity and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade into various byproducts, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can be toxic, leading to adverse effects such as cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidative and reductive reactions, leading to the formation of different metabolites. These metabolic pathways can affect the levels of various metabolites in the cell, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-nitrophenyl)acetic acid typically involves the bromination of 2-nitrophenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: (3-Amino-2-nitrophenyl)acetic acid.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(3-Bromo-2-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-3-nitrophenylacetic acid: Similar structure but with different positions of bromine and nitro groups.
3-Bromo-4-nitrophenylacetic acid: Another positional isomer with distinct chemical properties.
2-Nitrophenylacetic acid: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness: (3-Bromo-2-nitrophenyl)acetic acid is unique due to the specific positioning of the bromine and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-(3-bromo-2-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIDRWIMKSVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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